3,5-二氯苯甲酰胺

描述

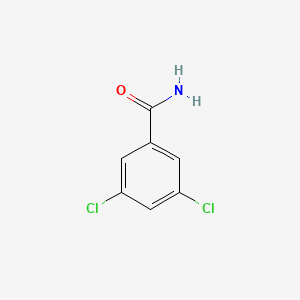

3,5-Dichlorobenzamide is a chemical compound that is part of a broader class of dichlorobenzamide derivatives. These compounds have been synthesized and studied for various applications, including their potential use as herbicides and in the pharmaceutical industry as serotonin-3 (5-HT3) receptor antagonists .

Synthesis Analysis

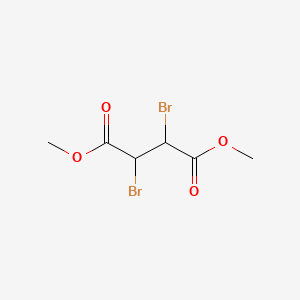

The synthesis of 3,5-dichlorobenzamide derivatives has been reported through reactions involving 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N'-dimethylformamide solution at 60 °C, yielding a series of derivatives in good yields . Another related compound, [(3-chlorobenzamido)methyl]triethylammonium chloride, was synthesized from N-(chloromethyl)-3-chlorobenzamide and triethylamine in dry acetone . These methods demonstrate the versatility in synthesizing dichlorobenzamide derivatives under various conditions.

Molecular Structure Analysis

The molecular structures of the synthesized dichlorobenzamide derivatives have been characterized using nuclear magnetic resonance (NMR) and infrared spectroscopy (IR). X-ray crystallography has further confirmed the structures of some compounds, revealing that compound 4 crystallizes in a triclinic space group and compound 6 in a monoclinic Pn symmetry . These analyses provide detailed insights into the molecular geometry and arrangement of atoms within the dichlorobenzamide derivatives.

Chemical Reactions Analysis

The dichlorobenzamide derivatives have been involved in various chemical reactions, including their use as intermediates in the synthesis of other compounds. For instance, the synthesis of benzamide derivatives bearing heteroalicyclic rings has been reported, where the dichlorobenzamide moiety plays a crucial role in the activity of the final compounds as 5-HT3 receptor antagonists . The reactivity of these compounds under different conditions is an area of interest for further chemical investigations.

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorobenzamide derivatives have been explored through comprehensive studies. For example, a 3 × 3 isomer grid of monochlorobenzamides has been analyzed for their crystal structures and interaction environments, which can provide insights into the properties of dichlorobenzamide derivatives as well . The physicochemical properties such as solubility, melting points, and stability of these compounds are essential for their practical applications in various fields.

科学研究应用

合成和结构分析

- 通过3,5-二氯苯甲酰氯和芳胺化合物的反应合成了3,5-二氯苯甲酰胺衍生物。这些化合物已经通过核磁共振和红外光谱进行了表征。X射线晶体学已被用于确定其中一些衍生物的结构(Zhang et al., 2020)。

金属化反应中的区域选择性

- 3,5-二氯苯甲酰胺的金属化区域选择性取决于所使用的酰胺类型(二级与三级)。在不同位置(2-位置和4-位置)的金属化差异是通过复合诱导的邻近效应(CIPE)介导的(Khani et al., 2016)。

光谱学和热力学

- 研究集中在二氯苯甲酰胺衍生物的分子结构、光谱学(傅里叶变换红外光谱,傅里叶变换拉曼光谱)、热力学参数、分子静电势和HOMO-LUMO分析上。这些研究对于理解某些除草剂的降解产物及其对环境污染的影响具有重要意义(Tao et al., 2016)。

生物修复和环境影响

- 已对苯腈类除草剂如二氯苯甲酰胺的微生物降解进行了研究,产生3,5-二氯苯甲酰胺作为降解产物。这在地下水污染和生物修复策略的发展背景下尤为重要(Holtze et al., 2008)。

- 已研究了Aminobacter sp. MSH1对于通过独特的氯苯甲酸代谢途径矿化地下水微污染物2,6-二氯苯甲酰胺(BAM)的能力。这项研究对于理解处理受污染水的生物修复潜力做出了重要贡献(Raes et al., 2019)。

安全和危害

3,5-Dichlorobenzamide should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

作用机制

Target of Action

It is known that the compound is synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . Arylamines are versatile organic chemical materials, whose derivatives exhibit wide applications in the fields of medicines, industry, and biology .

Mode of Action

The compound is synthesized through reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C

Biochemical Pathways

It’s worth noting that benzene nucleus, a structural component of 3,5-dichlorobenzamide, has various applications and can interact with a wide range of biochemical pathways .

Result of Action

Some analogous derivatives of chlorobenzene, a structural component of 3,5-Dichlorobenzamide, have shown biological activity, such as antitumoral and anticonvulsive activities .

Action Environment

It’s worth noting that the synthesis of the compound involves reactions at 60 °c , suggesting that temperature could be a significant environmental factor affecting its synthesis.

属性

IUPAC Name |

3,5-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELNZTRPJTUOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

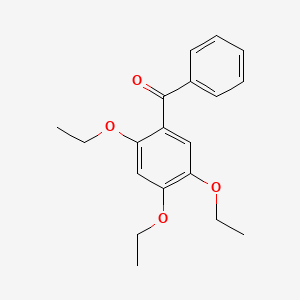

C1=C(C=C(C=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208537 | |

| Record name | 3,5-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5980-23-4 | |

| Record name | 3,5-Dichlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5980-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)

![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-](/img/structure/B1294606.png)